molecular formula C9H7NO5 B14857790 4-Formyl-6-(methoxycarbonyl)pyridine-2-carboxylic acid

4-Formyl-6-(methoxycarbonyl)pyridine-2-carboxylic acid

Cat. No.: B14857790
M. Wt: 209.16 g/mol
InChI Key: HWDKYRUUHFJCQS-UHFFFAOYSA-N
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Description

4-Formyl-6-(methoxycarbonyl)pyridine-2-carboxylic acid is a heterocyclic organic compound with a pyridine ring substituted with formyl, methoxycarbonyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-6-(methoxycarbonyl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the formylation of 6-methoxy-2-pyridinecarboxaldehyde, followed by carboxylation. The reaction conditions often require the use of strong acids or bases, and the process may involve heating under reflux .

Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-6-(methoxycarbonyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 4-Carboxy-6-(methoxycarbonyl)pyridine-2-carboxylic acid.

    Reduction: 4-Hydroxymethyl-6-(methoxycarbonyl)pyridine-2-carboxylic acid.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

4-Formyl-6-(methoxycarbonyl)pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Formyl-6-(methoxycarbonyl)pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for its activity .

Comparison with Similar Compounds

Uniqueness: 4-Formyl-6-(methoxycarbonyl)pyridine-2-carboxylic acid is unique due to the presence of all three functional groups (formyl, methoxycarbonyl, and carboxylic acid) on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C9H7NO5

Molecular Weight

209.16 g/mol

IUPAC Name

4-formyl-6-methoxycarbonylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H7NO5/c1-15-9(14)7-3-5(4-11)2-6(10-7)8(12)13/h2-4H,1H3,(H,12,13)

InChI Key

HWDKYRUUHFJCQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C(=O)O)C=O

Origin of Product

United States

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